molecular formula C24H22N2O5 B4164141 methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate

methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate

Cat. No. B4164141
M. Wt: 418.4 g/mol
InChI Key: DSMIZVVSGPPDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate, commonly known as MPB, is a synthetic compound that belongs to the class of benzamide derivatives. MPB has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of MPB involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and survival. MPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell cycle progression. By inhibiting HDACs, MPB can induce apoptosis and cell cycle arrest in cancer cells. MPB has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway that is frequently activated in cancer cells and promotes cell survival.
Biochemical and Physiological Effects:
MPB has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells, inhibition of angiogenesis, and inhibition of amyloid-beta aggregation. Additionally, MPB has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using MPB in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, MPB has been shown to exhibit a high degree of selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of using MPB in lab experiments is its relatively low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on MPB. One of the potential applications of MPB is in the development of novel cancer therapies. Further research is needed to investigate the efficacy of MPB in vivo and to optimize its pharmacokinetic properties. Additionally, MPB could be investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders. Finally, further studies are needed to elucidate the mechanism of action of MPB and to identify potential drug targets for future drug discovery efforts.
Conclusion:
In conclusion, MPB is a synthetic compound that has shown significant potential in various fields such as medicinal chemistry, drug discovery, and cancer research. Its potent anticancer activity, selectivity towards cancer cells, and ability to inhibit amyloid-beta aggregation make it a promising candidate for further research and development. With further research, MPB could potentially be developed into a novel cancer therapy or used in the treatment of other diseases.

Scientific Research Applications

MPB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. MPB has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MPB has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a significant role in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

methyl 2-[[4-(2-phenoxypropanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-16(31-19-8-4-3-5-9-19)22(27)25-18-14-12-17(13-15-18)23(28)26-21-11-7-6-10-20(21)24(29)30-2/h3-16H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMIZVVSGPPDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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